Cas no 2228192-85-4 (4-5-(trifluoromethyl)furan-2-ylbutan-2-amine)
4-5-(trifluoromethyl)furan-2-ylbutan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-5-(trifluoromethyl)furan-2-ylbutan-2-amine
- 4-[5-(trifluoromethyl)furan-2-yl]butan-2-amine
- 2228192-85-4
- EN300-1974193
-
- Inchi: 1S/C9H12F3NO/c1-6(13)2-3-7-4-5-8(14-7)9(10,11)12/h4-6H,2-3,13H2,1H3
- InChI Key: SQXHBLGTSKZTPA-UHFFFAOYSA-N
- SMILES: FC(C1=CC=C(CCC(C)N)O1)(F)F
Computed Properties
- Exact Mass: 207.08709849g/mol
- Monoisotopic Mass: 207.08709849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 39.2Ų
4-5-(trifluoromethyl)furan-2-ylbutan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1974193-0.05g |
4-[5-(trifluoromethyl)furan-2-yl]butan-2-amine |
2228192-85-4 | 0.05g |
$888.0 | 2023-09-16 | ||
| Enamine | EN300-1974193-0.1g |
4-[5-(trifluoromethyl)furan-2-yl]butan-2-amine |
2228192-85-4 | 0.1g |
$930.0 | 2023-09-16 | ||
| Enamine | EN300-1974193-0.25g |
4-[5-(trifluoromethyl)furan-2-yl]butan-2-amine |
2228192-85-4 | 0.25g |
$972.0 | 2023-09-16 | ||
| Enamine | EN300-1974193-0.5g |
4-[5-(trifluoromethyl)furan-2-yl]butan-2-amine |
2228192-85-4 | 0.5g |
$1014.0 | 2023-09-16 | ||
| Enamine | EN300-1974193-1.0g |
4-[5-(trifluoromethyl)furan-2-yl]butan-2-amine |
2228192-85-4 | 1g |
$1844.0 | 2023-05-27 | ||
| Enamine | EN300-1974193-2.5g |
4-[5-(trifluoromethyl)furan-2-yl]butan-2-amine |
2228192-85-4 | 2.5g |
$2071.0 | 2023-09-16 | ||
| Enamine | EN300-1974193-5.0g |
4-[5-(trifluoromethyl)furan-2-yl]butan-2-amine |
2228192-85-4 | 5g |
$5345.0 | 2023-05-27 | ||
| Enamine | EN300-1974193-10.0g |
4-[5-(trifluoromethyl)furan-2-yl]butan-2-amine |
2228192-85-4 | 10g |
$7927.0 | 2023-05-27 | ||
| Enamine | EN300-1974193-1g |
4-[5-(trifluoromethyl)furan-2-yl]butan-2-amine |
2228192-85-4 | 1g |
$1057.0 | 2023-09-16 | ||
| Enamine | EN300-1974193-5g |
4-[5-(trifluoromethyl)furan-2-yl]butan-2-amine |
2228192-85-4 | 5g |
$3065.0 | 2023-09-16 |
4-5-(trifluoromethyl)furan-2-ylbutan-2-amine Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 4-5-(trifluoromethyl)furan-2-ylbutan-2-amine
Introduction to 4-5-(trifluoromethyl)furan-2-ylbutan-2-amine (CAS No. 2228192-85-4)
4-5-(trifluoromethyl)furan-2-ylbutan-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2228192-85-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its structural complexity, which includes a furan ring substituted with a trifluoromethyl group and an amine functional group attached to a butyl chain. The presence of these functional groups imparts unique chemical properties that make it a valuable intermediate in the synthesis of biologically active agents.
The furan ring is a heterocyclic aromatic structure containing one oxygen atom, and its incorporation into organic molecules often enhances their bioactivity. In particular, the trifluoromethyl group (–CF₃) is a common pharmacophore that influences the metabolic stability, lipophilicity, and binding affinity of drug candidates. The combination of these features in 4-5-(trifluoromethyl)furan-2-ylbutan-2-amine suggests potential applications in the development of novel therapeutic agents targeting various diseases.
Recent advancements in drug discovery have highlighted the importance of structural diversity in lead compounds. The amine functional group in this molecule provides a site for further chemical modification, enabling the synthesis of more complex derivatives with tailored biological properties. This flexibility has made 4-5-(trifluoromethyl)furan-2-ylbutan-2-amine a subject of interest for medicinal chemists seeking to develop new treatments for conditions such as inflammation, cancer, and infectious diseases.
One of the most compelling aspects of this compound is its potential role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases. The trifluoromethyl group and the furan ring have been shown to enhance binding interactions with kinase active sites, making them attractive motifs for drug design. Several studies have demonstrated that molecules containing these structural elements exhibit potent inhibitory activity against specific kinases, which could translate into therapeutic benefits for patients.
In addition to its applications in kinase inhibition, 4-5-(trifluoromethyl)furan-2-ylbutan-2-amine may also find utility in the development of antiviral agents. The structural features of this compound allow it to interact with viral proteases and polymerases, potentially inhibiting viral replication. Preliminary studies have suggested that derivatives of this molecule exhibit promising antiviral activity against certain strains of RNA viruses. These findings underscore the importance of exploring novel scaffolds like 4-5-(trifluoromethyl)furan-2-ylbutan-2-amine for addressing emerging infectious diseases.
The synthesis of 4-5-(trifluoromethyl)furan-2-ylbutan-2-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on the furan ring followed by alkylation and functional group modifications. Advances in catalytic methods have enabled more efficient and sustainable synthetic strategies, reducing the environmental impact of pharmaceutical production.
The pharmacokinetic properties of 4-5-(trifluoromethyl)furan-2-ylbutan-2-am ine are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Computational modeling techniques have been employed to predict ADME profiles based on structural features, aiding in the design of more effective drug candidates.
Regulatory considerations play a critical role in the development and commercialization of pharmaceutical compounds like 4 -5-(trifluoromethyl)furan - 2 - ylbutan - 2 - am ine . Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) ensures that drugs are safe and effective for human use. Preclinical studies evaluating toxicity, efficacy, and dosing are necessary before clinical trials can be initiated.
The future prospects for 4 -5-(trifluoromethyl)furan - 2 - ylbutan - 2 - am ine are promising, with ongoing research aimed at expanding its applications in drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area. As our understanding of disease mechanisms continues to evolve, compounds like 4 -5 -(trifluoromethyl)furan - 2 - ylbutan - 2 - am ine will remain at the forefront of therapeutic development.
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